molecular formula C16H16N4O6 B13420518 2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester

2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester

Cat. No.: B13420518
M. Wt: 360.32 g/mol
InChI Key: XWKMNEQOGAQFDZ-NVMNQCDNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester typically involves multiple steps:

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Hydrazinylation: The hydrazinyl group is added through a reaction with hydrazine derivatives.

    Esterification: The final step involves esterification of the acetic acid moiety with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C16H16N4O6

Molecular Weight

360.32 g/mol

IUPAC Name

ethyl 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetate

InChI

InChI=1S/C16H16N4O6/c1-2-25-15(21)10-19(16(17)22)18-9-13-7-8-14(26-13)11-3-5-12(6-4-11)20(23)24/h3-9H,2,10H2,1H3,(H2,17,22)/b18-9-

InChI Key

XWKMNEQOGAQFDZ-NVMNQCDNSA-N

Isomeric SMILES

CCOC(=O)CN(C(=O)N)/N=C\C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)CN(C(=O)N)N=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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